molecular formula C14H31ClO3Si B106947 (11-Chloroundecyl)(trimethoxy)silane CAS No. 17948-05-9

(11-Chloroundecyl)(trimethoxy)silane

Cat. No. B106947
CAS RN: 17948-05-9
M. Wt: 310.93 g/mol
InChI Key: BRYVPDMODZIFEB-UHFFFAOYSA-N
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Description

“(11-Chloroundecyl)(trimethoxy)silane” is a chemical compound . Unfortunately, there is not much specific information available about this compound.


Synthesis Analysis

The synthesis of trimethoxysilane, a related compound, can be produced in a complicated synthesis. This synthesis includes steps such as using a wet chemical reduction method to prepare nano-copper, then preparing a silicon powder-nano-copper catalyst mixture, which is followed by preparing trimethoxysilane by a fixed bed reactor . This synthesis is suitable for industrialized production as it is simple and convenient to operate .


Chemical Reactions Analysis

Trimethoxysilane, a related compound, is an important substance for producing silane coupling agents. It contains both hydrolyzable siloxane bonds as well as an active silicon-hydrogen bond. Thereby it can be utilized in a series of reactions, such as copolymerization, polycondensation, and disproportionation reactions .

Scientific Research Applications

  • Photopatterning and Surface Modification : Trimethoxy-[11-(2-nitrobenzyloxy)undecyl]silane is used for creating photopatternable monolayers. Upon UV light exposure, these monolayers generate reactive hydroxyl-terminated surfaces without affecting film quality. This technique is valuable for patterning and surface modification in materials science (Zubkov et al., 2005).

  • Biochip Applications : For biochip applications, hydroxylamine-functionalized silica surfaces have been developed using trimethoxy silanes. These surfaces demonstrate efficient covalent immobilization of peptides, highlighting their potential in biochemical and medical research (Martin et al., 2005).

  • Corrosion Inhibition : Silane derivatives, including chloropropyl(trimethoxy)silane, have been studied for their corrosion inhibition properties. The molecular structure of these silanes, particularly their functional groups, significantly influences their reactivity and effectiveness as corrosion inhibitors (Fan et al., 2019).

  • Silane Coupling Agents in Composites : Silane coupling agents are crucial in enhancing the properties of composite materials by modifying interfaces. These agents, often containing trimethoxy groups, form bonds with coupling agents, improving the mechanical properties of composites, especially in the presence of water (Blum, 2003).

  • DNA Hybridization : Trimethoxy silanes have been used to covalently tether DNA oligonucleotides for microarray applications. The functionality of the silane tether significantly impacts the DNA's hybridization ability, with a reduction in functionality leading to enhanced hybridization signals (Solomun et al., 2010).

properties

IUPAC Name

11-chloroundecyl(trimethoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H31ClO3Si/c1-16-19(17-2,18-3)14-12-10-8-6-4-5-7-9-11-13-15/h4-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRYVPDMODZIFEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCCCCCCCCCCCl)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H31ClO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30556883
Record name (11-Chloroundecyl)(trimethoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30556883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(11-Chloroundecyl)(trimethoxy)silane

CAS RN

17948-05-9
Record name (11-Chloroundecyl)(trimethoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30556883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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